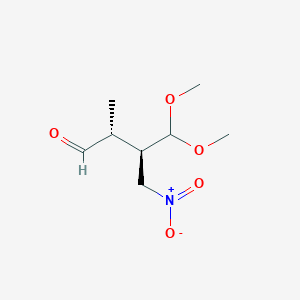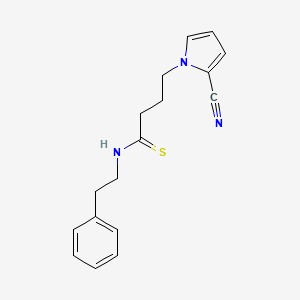
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal: is an organic compound with a complex structure that includes both nitro and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted butanal.
Nitromethylation: Introduction of the nitromethyl group can be achieved using nitromethane in the presence of a base like sodium hydroxide.
Dimethoxylation: The dimethoxy groups are introduced through a reaction with methanol and an acid catalyst.
Stereoselective Synthesis: Ensuring the (2R,3R) configuration requires chiral catalysts or reagents to control the stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, mild temperatures.
Substitution: Sodium ethoxide, strong nucleophiles, typically in an aprotic solvent.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Products with substituted groups replacing the methoxy groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: The (2R,3R) configuration makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism of action of (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro and aldehyde groups can participate in various chemical reactions, altering the compound’s behavior and interactions.
Comparaison Avec Des Composés Similaires
(2R,3R)-4,4-dimethoxy-2-methyl-3-(hydroxymethyl)butanal: Similar structure but with a hydroxymethyl group instead of a nitromethyl group.
(2R,3R)-4,4-dimethoxy-2-methyl-3-(aminomethyl)butanal: Similar structure but with an aminomethyl group instead of a nitromethyl group.
Uniqueness:
- The presence of both nitro and aldehyde groups in (2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal provides unique reactivity and potential for diverse chemical transformations.
- The (2R,3R) configuration adds to its value in stereoselective synthesis and chiral applications.
Propriétés
Numéro CAS |
847040-97-5 |
|---|---|
Formule moléculaire |
C8H15NO5 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(2R,3R)-4,4-dimethoxy-2-methyl-3-(nitromethyl)butanal |
InChI |
InChI=1S/C8H15NO5/c1-6(5-10)7(4-9(11)12)8(13-2)14-3/h5-8H,4H2,1-3H3/t6-,7-/m0/s1 |
Clé InChI |
ODTYCYJCXRQAKT-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

